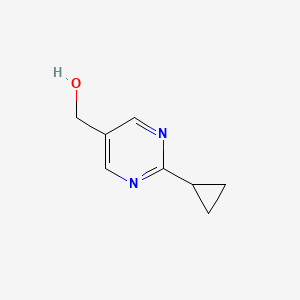![molecular formula C17H19N3O3 B1361005 [{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid CAS No. 1142204-79-2](/img/structure/B1361005.png)
[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid
Overview
Description
[{2-Oxo-2-[(2-pyridin-2-ylethyl)amino]-ethyl}(phenyl)amino]acetic acid is a chemical compound used for proteomics research . It has a molecular formula of C17H19N3O3 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H19N3O3 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The compound has a molecular weight of 313.35 g/mol. Other physical and chemical properties are not provided in the search results.Scientific Research Applications
Quantum Chemical Investigations
Quantum chemical calculations and thermodynamics parameters of various substituted pyrrolidinones were studied, including electronic properties such as highest occupied molecular orbital (HOMO) and lowest unoccupied orbital (LUMO) energy, providing insights into molecular interactions and properties (Bouklah et al., 2012).
Crystallographic Studies
X-ray crystallographic structures of certain pentacoordinated organogermanium compounds were analyzed to understand the structural dynamics of molecules, shedding light on the driving forces behind the pentacoordination of these compounds (Takeuchi et al., 2003).
Cyclization Reactions
Research on the cyclization of certain propionates with amino-hydroxypyrazole highlighted the formation of various derivatives under different conditions, providing a deep dive into the chemical reaction pathways and the structure of the resulting compounds (Goryaeva et al., 2013).
Condensation Reactions and Electrocyclization
Studies on condensation reactions and electrocyclization provided insights into the synthesis of various nicotinates and cinnolines, enhancing our understanding of chemical synthesis techniques and the resulting molecular structures (Al-Mousawi & El-Apasery, 2012).
Crystal Structure of Herbicides
The crystal structure of pyridine herbicides was investigated, focusing on the molecular interactions and formation of a three-dimensional network, crucial for understanding the properties and functioning of these herbicides (Park et al., 2016).
Synthesis of Chromophores
Research on the synthesis of novel d-π-A type chromophores highlighted the effects of structural manipulations on photophysical properties, viscosity, and DFT studies, contributing to our understanding of molecular design and photophysical behavior (Jachak et al., 2021).
Future Directions
Properties
IUPAC Name |
2-(N-[2-oxo-2-(2-pyridin-2-ylethylamino)ethyl]anilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(19-11-9-14-6-4-5-10-18-14)12-20(13-17(22)23)15-7-2-1-3-8-15/h1-8,10H,9,11-13H2,(H,19,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKACTCKUSDZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=CC=CC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-Methylphenoxy)methyl]azetidine](/img/structure/B1360925.png)











